(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2-chloro-4-methoxybenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the availability of high-purity starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize impurities.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, potentially converting it into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups such as nitro, sulfonyl, or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophilic reagents such as nitrating mixture (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines, depending on the reaction conditions.
Substitution: Aromatic compounds with new functional groups.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL: The enantiomer of the compound, with similar but distinct biological activity.
(1R,2R)-1-Amino-1-(2-chloro-4-methylphenyl)propan-2-OL: A structurally similar compound with a methyl group instead of a methoxy group.
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)butan-2-OL: A homologous compound with an extended carbon chain.
Uniqueness
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both chloro and methoxy groups on the aromatic ring
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
DGEZBCYKMOPYNA-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)OC)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)Cl)N)O |
Origin of Product |
United States |
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